3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile
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Description
Scientific Research Applications
Photodynamic Therapy Applications
The compound and its derivatives are extensively studied for their photophysical and photochemical properties, especially in the context of photodynamic therapy (PDT) for cancer treatment. Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base, which is similar in structure to "3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile," have shown promising results. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Benzofuran Derivatives
Research also explores the synthesis of new benzofuran analogues from 5-bromosalicylaldehyde, a compound related to "this compound." These analogues demonstrate antimicrobial and pharmacological activities, indicating their potential use in developing new therapeutic agents (Parameshwarappa, Basawaraj, & Sushila S.Sangapure, 2008).
Anticancer Compound Synthesis
A family of iron(II)-cyclopentadienyl compounds, with derivatives including benzonitrile, has shown strong activity against colorectal and triple-negative breast cancer cells. The study suggests the potential of benzonitrile derivatives in developing effective anticancer therapies (Pilon et al., 2020).
Antioxidant and Antimicrobial Activities
Compounds synthesized from benzofuran derivatives, which are structurally related to "this compound," have been evaluated for their antioxidant and antimicrobial activities. These studies highlight the potential of such compounds in addressing oxidative stress-related diseases and microbial infections (Yadav et al., 2023).
Synthesis of Bioactive Compounds
The compound "3,5-Dihydroxy benzonitrile," a versatile intermediate structurally similar to "this compound," has been synthesized from 3,5-dihydroxybenzoic acid. This synthesis pathway underscores the compound's importance in creating bioactive compounds for various pharmacological applications (Meng, 2010).
Properties
IUPAC Name |
3-[(5-bromo-2-hydroxyphenyl)methylamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c15-12-4-5-14(18)11(7-12)9-17-13-3-1-2-10(6-13)8-16/h1-7,17-18H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHGRVICBSMRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=C(C=CC(=C2)Br)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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